4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3-fluoro-2-hydroxypropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated synthesis equipment also enhances the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiomorpholine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydroxyl positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiomorpholine derivatives
Substitution: Azido derivatives, alkylated products
Scientific Research Applications
4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1-oxide
- N-(3-fluoro-2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
- 1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole (FMISO)
Uniqueness
4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H14FNO3S |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H14FNO3S/c8-5-7(10)6-9-1-3-13(11,12)4-2-9/h7,10H,1-6H2 |
InChI Key |
NGHULVZJLAKECS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.